molecular formula C12H24N2O4 B14184599 Dipentyl hydrazine-1,2-dicarboxylate CAS No. 928707-13-5

Dipentyl hydrazine-1,2-dicarboxylate

Cat. No.: B14184599
CAS No.: 928707-13-5
M. Wt: 260.33 g/mol
InChI Key: ACSLWGFBWCILEB-UHFFFAOYSA-N
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Description

Dipentyl hydrazine-1,2-dicarboxylate is an organic compound with the molecular formula C10H20N2O4. It is a derivative of hydrazine and is characterized by the presence of two pentyl groups attached to the nitrogen atoms of the hydrazine moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipentyl hydrazine-1,2-dicarboxylate typically involves the reaction of hydrazine with pentyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure the stability of the intermediate products. The reaction can be represented as follows:

N2H4+2C5H11ClCO2C10H20N2O4+2HCl\text{N}_2\text{H}_4 + 2 \text{C}_5\text{H}_{11}\text{ClCO}_2 \rightarrow \text{C}_{10}\text{H}_{20}\text{N}_2\text{O}_4 + 2 \text{HCl} N2​H4​+2C5​H11​ClCO2​→C10​H20​N2​O4​+2HCl

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The process is optimized to minimize by-products and maximize yield. The use of catalysts and solvents can further enhance the reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

Dipentyl hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The pentyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazine derivatives with varying alkyl or aryl groups.

Scientific Research Applications

Dipentyl hydrazine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of dipentyl hydrazine-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, influencing catalytic processes. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl hydrazine-1,2-dicarboxylate
  • Diisopropyl hydrazine-1,2-dicarboxylate
  • Dibutyl hydrazine-1,2-dicarboxylate

Uniqueness

Dipentyl hydrazine-1,2-dicarboxylate is unique due to the presence of two pentyl groups, which impart distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, solubility, and interaction with other molecules, making it a valuable compound in various chemical and industrial applications.

Properties

CAS No.

928707-13-5

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

pentyl N-(pentoxycarbonylamino)carbamate

InChI

InChI=1S/C12H24N2O4/c1-3-5-7-9-17-11(15)13-14-12(16)18-10-8-6-4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16)

InChI Key

ACSLWGFBWCILEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)NNC(=O)OCCCCC

Origin of Product

United States

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